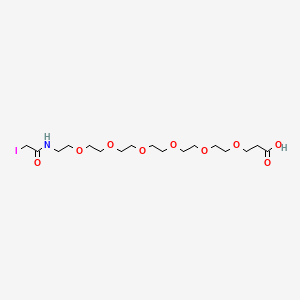

Iodoacetamido-PEG6-acid

Description

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Bioconjugation Design

Polyethylene glycol (PEG) is a polyether compound widely utilized in biomedical applications due to its unique properties. kci.go.krwikipedia.org When incorporated into bifunctional linkers, PEG moieties, a process often referred to as PEGylation, confer several advantageous characteristics to the resulting bioconjugate. nih.gov These include enhanced water solubility, increased stability, and reduced immunogenicity. axispharm.comthermofisher.com The hydrophilic nature of PEG helps to solubilize hydrophobic molecules in aqueous environments, while its flexible chain can shield the attached biomolecule from proteolytic enzymes and the immune system, thereby prolonging its circulation time in the body. nih.govaxispharm.com The availability of PEG linkers with discrete chain lengths allows for precise control over the spacing between the conjugated molecules, which can be crucial for optimizing biological activity. thermofisher.com

Mechanistic Foundations of Iodoacetamide (B48618) Chemistry in Thiol-Reactive Bioconjugation

The iodoacetamide group is a key functional component of Iodoacetamido-PEG6-acid, providing its thiol-reactive handle. This reactivity is based on a well-established chemical principle: the nucleophilic substitution reaction between a thiol group (specifically the thiolate anion) and the iodoacetamide. nih.gov Cysteine residues in proteins contain thiol groups that, at a slightly alkaline pH (typically 8.0-8.5), are sufficiently deprotonated to act as potent nucleophiles. atto-tec.com This thiolate anion attacks the carbon atom bearing the iodine in the iodoacetamide, displacing the iodide ion and forming a stable thioether bond. nih.govthermofisher.com While highly reactive towards thiols, iodoacetamides can also react with other nucleophilic amino acid residues like histidine and methionine, particularly if a large excess of the reagent is used or in the absence of free thiols. atto-tec.comthermofisher.com The reaction rate of iodoacetamide with thiols is considered moderate compared to other thiol-reactive chemistries like maleimides. nih.gov

Rationale for the Specific Design and Synthesis of this compound

The design of this compound is a strategic convergence of its constituent parts, creating a versatile heterobifunctional linker. It possesses a terminal carboxylic acid and an iodoacetamido group, separated by a PEG6 spacer. broadpharm.com The carboxylic acid can be activated to react with primary amine groups, such as those found on lysine (B10760008) residues in proteins, to form a stable amide bond. broadpharm.combroadpharm.com The iodoacetamido group, as previously discussed, targets cysteine residues. broadpharm.com The PEG6 moiety, consisting of six ethylene (B1197577) glycol units, provides a defined and flexible spacer arm, enhancing the water solubility of the entire construct. axispharm.comgoogle.com This specific combination of reactive ends and a biocompatible spacer makes this compound a valuable tool for creating precisely defined bioconjugates. For instance, it is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com

The synthesis of such PEGylated linkers often involves multi-step processes. While specific, detailed synthetic routes for this compound are proprietary, general strategies for creating modified PEG linkers often involve the sequential addition of functional groups to a core PEG structure. google.com

Scope and Significance of Research on this compound in Academic Endeavors

The utility of this compound and similar structures is evident in various research applications. Its ability to link different molecules with high specificity makes it a valuable reagent in proteomics for labeling and identifying proteins. The iodoacetamide function allows for the specific targeting of cysteine residues, which are often found in the active sites of enzymes or play crucial roles in protein structure. researchgate.net By attaching probes or tags via the PEG linker, researchers can study protein function, localization, and interactions. Furthermore, in the burgeoning field of PROTACs, linkers like this compound are instrumental in connecting a target-binding ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins. medchemexpress.com The PEG component in these constructs is critical for optimizing the solubility and pharmacokinetic properties of the final PROTAC molecule.

Structure

2D Structure

Properties

Molecular Formula |

C17H32INO9 |

|---|---|

Molecular Weight |

521.3 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H32INO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |

InChI Key |

DRQFUOKMWWJAAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for Iodoacetamido Peg6 Acid

Retrosynthetic Analysis of Iodoacetamido-PEG6-acid Structure

A retrosynthetic analysis of this compound (Target Molecule) reveals the most logical bond disconnections and precursor molecules. The most apparent disconnection is at the amide bond, which simplifies the molecule into two key synthons: an amino-PEG6-acid precursor and an iodoacetylating agent.

Figure 1: Retrosynthetic Disconnection of this compound

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Temperature and Stoichiometric Control in Iodoacetamidation

The synthesis of this compound from its amino-PEG6-acid precursor is a critical reaction that relies on precise control of temperature and stoichiometry to maximize yield and purity. The iodoacetamidation reaction involves the acylation of the primary amine of the PEG linker with an activated iodoacetic acid derivative, typically iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid.

Temperature Control: The temperature of the reaction is a crucial parameter that influences both the rate of the desired iodoacetamidation and potential side reactions. Generally, these reactions are conducted at reduced temperatures, often starting at 0 °C and allowing the mixture to slowly warm to room temperature. This approach is designed to moderate the exothermic nature of the acylation and to minimize the degradation of the iodoacetyl group, which can be sensitive to heat and light. Elevated temperatures can lead to increased rates of hydrolysis of the activated acylating agent and potential side reactions involving the iodine atom. In related PEGylation processes, controlling temperature is essential for consistent results; for instance, in some chromatographic separations of PEGylated materials, moderately elevated temperatures around 45 °C can improve peak shape, but for the synthesis itself, lower temperatures are preferred to ensure the stability of the reactive moieties. phenomenex.com The stability of PEG solutions themselves can be affected by temperature, with aging effects accelerated by warmer conditions. hamptonresearch.com

Stoichiometric Control: Stoichiometry, the quantitative relationship between reactants and products, is fundamental to achieving high conversion of the starting amine and minimizing impurities. wikipedia.org In the iodoacetamidation reaction, a slight molar excess of the iodoacetylating agent is typically used to drive the reaction to completion and ensure that all the amino-PEG6-acid precursor is consumed. However, using a large excess is undesirable as it complicates the purification process, requiring the removal of unreacted iodoacetic acid and its byproducts. The precise stoichiometric ratio is determined empirically to find a balance between reaction efficiency and purification burden. nih.govnih.gov The goal is to achieve a stoichiometric amount that results in no leftover reactants, ensuring a cleaner product profile. wikipedia.org In complex reactions, the relationships between reactants and products can be represented by a stoichiometry matrix to model the process. wikipedia.org The principle of stoichiometric control is a cornerstone of synthesizing well-defined products, from complex oxide thin films to polymers. nih.govutwente.nl

A representative data table for optimizing the iodoacetamidation reaction is presented below.

Table 1: Illustrative Parameters for Optimization of Iodoacetamidation

| Parameter | Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Minimizes degradation of the iodoacetyl group and controls the exothermic reaction. |

| Stoichiometry | 1.1 to 1.5 molar equivalents | Ensures complete conversion of the amine precursor without creating excessive purification challenges. |

| Solvent | Aprotic, polar (e.g., DMF, DMSO) | Solubilizes both the polar PEG precursor and the acylating agent. |

| Reaction Time | 2-12 hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects the reactants and product from oxidative degradation. |

Advanced Purification Techniques for Synthetic Intermediates and Final this compound

The purification of this compound and its synthetic intermediates is essential to remove unreacted starting materials, reagents, and byproducts, ensuring the final product meets high-purity standards required for its applications.

Chromatographic Separation Methodologies

Chromatography is the most powerful technique for purifying PEGylated compounds. The choice of method depends on the specific properties of the target molecule and the impurities to be removed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying this compound. Separation is based on the hydrophobicity of the molecules. lcms.cz RP-HPLC can effectively separate the final product from the more polar amino-PEG6-acid precursor and from excess iodoacetic acid. The dispersity of the PEG chain itself can affect the chromatographic behavior, leading to peak broadening, but for a discrete PEG6 linker, sharp peaks are expected. nih.gov

Stationary Phases: C18 or C4 columns are commonly used. While C4 columns are often optimal for very large PEGylated proteins, C18 media can provide excellent separation for smaller PEGylated molecules from their unmodified counterparts. phenomenex.comchromatographyonline.com

Mobile Phases: A gradient of water and a polar organic solvent, such as acetonitrile, is typically used. phenomenex.com Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and resolution. phenomenex.com

Temperature: Column temperature can be optimized to improve separation. For some PEGylated compounds, temperatures around 45°C have been shown to enhance resolution. phenomenex.comchromatographyonline.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While highly effective for separating PEGylated proteins from non-PEGylated forms, its utility for a small molecule like this compound is primarily to remove high-molecular-weight aggregates or polymeric impurities. lcms.cz It is less effective at separating molecules with small differences in size, such as the target compound from its immediate precursor. lcms.cz

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. lcms.cz It can be particularly useful for purifying the amino-PEG6-acid intermediate or the final this compound product. For the final product, which has a terminal carboxylic acid, anion-exchange chromatography could be employed. Conversely, cation-exchange chromatography is effective for purifying positively charged precursors. google.com Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. researchgate.net

Table 2: Comparison of Chromatographic Methods for this compound Purification

| Chromatography Type | Principle of Separation | Application for this compound | Key Parameters |

| RP-HPLC | Hydrophobicity | Primary method for high-purity final product; separates product from precursors and reagents. phenomenex.comnih.gov | Stationary Phase (C18, C4), Mobile Phase (Acetonitrile/Water with TFA), Temperature. phenomenex.comchromatographyonline.com |

| SEC | Size (Hydrodynamic Radius) | Removal of high-molecular-weight aggregates. lcms.cz | Column Pore Size, Mobile Phase Composition. |

| IEX | Net Charge | Purification of charged intermediates (e.g., amino precursor) or the final acid product. google.com | Type of Resin (Anion/Cation), pH, Salt Gradient. |

Crystallization and Recrystallization Strategies

Crystallization is a cost-effective and scalable purification technique that can yield highly pure material. The ability of polyethylene (B3416737) glycol (PEG) and its derivatives to crystallize is well-documented. researchgate.netuba.arelsevierpure.com The process relies on creating a supersaturated solution from which the target compound precipitates in a crystalline form, leaving impurities behind in the solvent.

For this compound, a suitable solvent system would be one in which the compound is soluble at an elevated temperature but poorly soluble at a lower temperature.

Solvent Selection: A common strategy involves dissolving the crude product in a minimal amount of a good solvent (e.g., a short-chain alcohol or acetone) and then adding a poor solvent (e.g., diethyl ether, hexane) until turbidity is observed. The solution is then clarified by gentle heating and allowed to cool slowly.

Temperature Control: Slow cooling is critical for the formation of well-ordered crystals. Rapid cooling often leads to the precipitation of amorphous solid, which can trap impurities. Isothermal crystallization, holding the solution at a specific temperature between 20 and 35 °C, has been studied for functionalized PEG oligomers. elsevierpure.com

Influence of Additives: The crystallization of PEG can be influenced by the presence of salts. uba.ar Some salts can induce crystallization, while others can inhibit it, depending on their miscibility with PEG in the concentrated phase. uba.ar This effect could potentially be exploited to optimize the crystallization of this compound. The process of phase separation can facilitate PEG crystallization. nih.gov

The crystallinity of the PEG block in copolymers has been quantified using techniques like Differential Scanning Calorimetry (DSC), which measures the heat associated with melting and crystallization. nih.gov Such analytical methods are invaluable for developing and monitoring crystallization strategies.

Stereochemical Considerations in this compound Synthesis (if applicable, e.g., if a chiral precursor is used)

Stereochemistry refers to the 3D arrangement of atoms in molecules. For the standard synthesis of this compound, stereochemical considerations are generally not applicable. The core structure of polyethylene glycol (PEG) is H−(O−CH2−CH2)n−OH, which is an achiral polymer as it contains no stereocenters. wikipedia.org

The synthetic route to this compound typically starts with a linear, achiral amino-PEG6-acid precursor. The subsequent iodoacetamidation step, which attaches the iodoacetyl group to the terminal amine, does not create a chiral center. The resulting this compound molecule does not possess any stereoisomers (enantiomers or diastereomers).

Stereochemical considerations would only become relevant if a chiral precursor were intentionally incorporated into the synthesis. For example, if one of the ethylene (B1197577) glycol units was replaced with a chiral diol, or if the terminal carboxylic acid was derivatized with a chiral amino acid. In such specific cases of custom synthesis, maintaining the stereochemical integrity of the chiral center throughout the reaction sequence would be a critical objective. However, for the standard, commonly available this compound, the molecule is achiral.

Chemo-Enzymatic Synthesis Approaches for this compound Precursors

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While the final iodoacetamidation step is a purely chemical transformation, enzymatic methods can be powerful tools for constructing the key precursor, amino-PEG6-acid.

Enzymes, particularly lipases, have demonstrated significant utility in modifying PEGs. Candida antarctica lipase (B570770) B (CALB) is a robust biocatalyst used for various transformations. nih.gov One potential chemo-enzymatic route to an amino-PEG-acid precursor could involve:

Enzymatic Esterification/Transesterification: A di-functional PEG (e.g., PEG-diol) could be selectively mono-functionalized. For instance, an enzyme could catalyze the esterification of one hydroxyl group with a protected amino acid or a precursor to the carboxylic acid terminus, leaving the other hydroxyl group available for conversion to the amine. Enzymes can provide high selectivity, avoiding the formation of di-substituted byproducts that often plague traditional chemical methods. researchgate.net

Enzymatic Amine Introduction: Lipase-catalyzed reactions can also be used to introduce functional groups. For example, CALB can catalyze Michael addition reactions, which could be a pathway to introduce a protected amine onto a suitably activated PEG precursor. nih.gov

The advantages of using chemo-enzymatic approaches for synthesizing PEG precursors include:

High Selectivity: Enzymes can distinguish between similar functional groups (e.g., the two hydroxyl groups of a PEG-diol), leading to cleaner products and higher yields of the desired mono-functionalized intermediate. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which helps to preserve sensitive functional groups within the molecule. beilstein-journals.org

Environmental Benefits: These methods often use water or solvent-free systems, reducing the reliance on harsh organic solvents. researchgate.net

Recent research has highlighted the use of enzymes for creating complex PEGylated drug conjugates, demonstrating the power of modular chemo-enzymatic processes that yield products with full conversion and high selectivity, without metal catalyst residues. nih.govresearchgate.net These principles could be readily adapted to produce high-purity precursors for this compound.

Mechanistic Principles of Thiol Alkylation by Iodoacetamido Peg6 Acid

Detailed Reaction Mechanism of Cysteine Thiol Alkylation by Iodoacetamido-PEG6-acid

The alkylation of a cysteine thiol by this compound proceeds through a bimolecular nucleophilic substitution (SN2) reaction. nih.govsfrbm.org This mechanism is characterized by the direct attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group.

The reaction is initiated by the deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻). nih.govsfrbm.org This thiolate is a potent nucleophile that attacks the electrophilic carbon atom adjacent to the iodine in the iodoacetamide (B48618) group of the this compound molecule. nih.govpearson.com Concurrently, the iodine atom, a good leaving group, departs, taking with it the bonding pair of electrons. nih.govsfrbm.org This concerted process results in the formation of a stable, irreversible thioether linkage between the cysteine residue and the acetamido-PEG6-acid moiety. creative-proteomics.comnih.gov

The general scheme for this reaction is as follows:

Step 1: Deprotonation. The cysteine thiol group (-SH) loses a proton to become a more reactive thiolate anion (-S⁻). This step is highly dependent on the surrounding pH. nih.gov

Step 2: Nucleophilic Attack. The nucleophilic thiolate anion attacks the electrophilic carbon of the iodoacetamide group. pearson.com

Step 3: Leaving Group Departure. The iodide ion (I⁻) is displaced, and a new carbon-sulfur (C-S) bond is formed. nih.gov

The SN2 reaction of thiol alkylation proceeds through a high-energy transition state. In this transient state, a single carbon atom is partially bonded to both the incoming nucleophile (the sulfur of the thiolate) and the outgoing leaving group (the iodine). This pentacoordinate carbon intermediate represents the energy maximum along the reaction coordinate.

Kinetic Studies of Thiol-Iodoacetamido-PEG6-acid Conjugation Reactions

The rate of the thiol-alkylation reaction is influenced by several factors, including the concentrations of the reactants, pH, temperature, and the solvent environment. nih.govnih.gov

The alkylation of thiols by iodoacetamide is a second-order reaction, meaning its rate is dependent on the concentration of both the thiol (specifically, the thiolate anion) and the iodoacetamide reagent. nih.govnih.gov The rate law can be expressed as:

Rate = k[Thiolate][this compound]

Where 'k' is the second-order rate constant. This constant is a measure of the intrinsic reactivity of the two molecules. For example, the reaction of iodoacetamide with the amino acid cysteine has a reported second-order rate constant of approximately 36 M⁻¹ min⁻¹ at pH 7. nih.gov A related compound, N-phenyl iodoacetamide, exhibits a higher reactivity with a rate constant of 110 M⁻¹ min⁻¹. nih.gov The reaction of iodoacetamide with thioredoxin, a protein, was observed to be even faster, with a rate constant of 107 M⁻¹ s⁻¹ at pH 7.2. nih.gov These values highlight how the local environment of the thiol group can significantly influence its reactivity.

The progress of the reaction can be monitored using techniques like MALDI-TOF mass spectrometry to track the modification of proteins over time. nih.gov Such studies have shown that the initial phase of alkylation can be very rapid, with a significant portion of accessible thiols reacting within minutes, followed by a slower reaction for the remaining, less accessible thiols. nih.gov

The pH of the reaction medium has a profound effect on the rate of thiol alkylation. nih.govresearchgate.net This is because the reactive species is the thiolate anion, and its concentration is directly governed by the pH and the pKa of the thiol group. nih.gov The Henderson-Hasselbalch equation describes this relationship.

Generally, the rate of alkylation increases as the pH rises above the pKa of the thiol, due to the increased concentration of the more nucleophilic thiolate anion. nih.gov For many cysteine residues in proteins, the pKa can vary widely from its value in the free amino acid (around 8.3-8.5) depending on the local microenvironment. researchgate.net For instance, studies on the enzyme yeast hexokinase showed that the rate constant for its reaction with iodoacetamide increased with pH in the range of 7.0 to 8.5. nih.gov Similarly, the alkylation of thioredoxin with iodoacetic acid showed pH dependence corresponding to pKa values of 6.7 and approximately 9.0 for its two active site cysteines. nih.gov For optimal reactivity, iodoacetamide reactions are often carried out at a pH of 8 or higher. researchgate.net However, at very high pH values, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (B10760008), increases. researchgate.net

Temperature: Like most chemical reactions, the rate of thiol alkylation by iodoacetamide is temperature-dependent. Increasing the temperature generally accelerates the reaction by providing more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier of the transition state. atto-tec.com Alkylation reactions are often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to enhance the reaction rate. creative-proteomics.com However, excessively high temperatures can lead to protein denaturation and an increase in non-specific side reactions. nih.gov For example, one study showed a dramatic increase in the alkylation of peptide N-termini when the temperature was raised from room temperature to 85°C. nih.gov

Reaction Selectivity and Orthogonal Reactivity of this compound

Preferential Reactivity Towards Thiol Groups Over Other Nucleophiles

This compound exhibits a marked preference for reacting with the thiol groups of cysteine residues over other nucleophilic amino acid side chains. creative-proteomics.comwiley-vch.de This selectivity is attributed to the high nucleophilicity of the thiolate anion, which is significantly more reactive than the amino groups of lysine, the imidazole (B134444) group of histidine, or the thioether of methionine under typical bioconjugation conditions. wiley-vch.denih.gov

The pKa of the cysteine thiol group is approximately 8.8-9.1, meaning that at a pH around neutrality or slightly alkaline (pH 7.2-9.0), a sufficient concentration of the highly reactive thiolate form exists to facilitate the alkylation reaction. rsc.orgroyalsocietypublishing.org While other nucleophilic residues like lysine have a higher pKa and are less reactive at these pH levels, side reactions can still occur, particularly if the iodoacetamide reagent is present in excess. wiley-vch.de

The table below summarizes the relative reactivity of this compound with different amino acid residues.

| Amino Acid | Nucleophilic Group | Reactivity with Iodoacetamide | pH Dependence |

| Cysteine | Thiol (-SH) | High | Optimal at pH 7.2-9.0 rsc.org |

| Lysine | ε-Amino (-NH2) | Low to Moderate | Increases at pH > 8.5 royalsocietypublishing.org |

| Histidine | Imidazole | Low | Can react under certain conditions wiley-vch.de |

| Methionine | Thioether (-S-CH3) | Very Low | Can react, but slowly wiley-vch.de |

| N-terminus | α-Amino (-NH2) | Low to Moderate | Can be targeted at neutral pH wiley-vch.de |

Strategies for Mitigating Non-Specific Reactions with this compound

Several strategies can be employed to minimize unwanted side reactions and enhance the selectivity of this compound for thiol groups:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 favors the reaction with thiols while minimizing reactions with amines (lysine, N-terminus), which are more reactive at higher pH values. rsc.orgatto-tec.com

Reagent Stoichiometry: Using the iodoacetamide reagent as the limiting reactant can help prevent the modification of less reactive nucleophiles. wiley-vch.de

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to control the extent of modification and reduce the likelihood of side reactions. atto-tec.com

Blocking Agents: In some applications, pre-incubation with a less reactive alkylating agent can be used to block more accessible, non-target nucleophiles before the addition of the iodoacetamide reagent. nih.gov

Quenching: After the desired reaction time, the addition of a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), can quench any unreacted iodoacetamide, preventing further non-specific labeling.

Integration with Orthogonal Bioconjugation Chemistries

The thiol-selective chemistry of this compound allows for its integration into orthogonal bioconjugation strategies, enabling the site-specific labeling of proteins with multiple distinct functionalities. Orthogonal chemistries are reactions that proceed in the same pot without interfering with one another.

For instance, the iodoacetamide-thiol reaction can be performed alongside other common bioconjugation reactions under compatible conditions. Some examples of orthogonal chemistries that can be used in conjunction with this compound include:

Azide-Alkyne Cycloadditions (Click Chemistry): Strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly specific and can be performed in the presence of iodoacetamide-modified proteins. nih.govuniversiteitleiden.nl A protein can be modified with an azide-containing linker via its lysine residues, followed by reaction of a cysteine residue with this compound, and subsequent "clicking" of a reporter molecule onto the azide (B81097).

Oxime and Hydrazone Ligations: The reaction between an aldehyde or ketone and an alkoxyamine or hydrazine, respectively, is another bioorthogonal reaction that can be used in parallel with thiol alkylation. nih.gov

Diels-Alder Reactions: The [4+2] cycloaddition between a diene and a dienophile offers another layer of orthogonality.

The following table illustrates a potential sequential orthogonal labeling strategy:

| Step | Reaction | Target Residue | Reagent |

| 1 | NHS Ester Acylation | Lysine | Azido-PEG4-NHS ester |

| 2 | Thiol Alkylation | Cysteine | This compound |

| 3 | SPAAC | Azide | DBCO-Fluorophore |

Thermodynamics of Covalent Bond Formation by this compound

The reaction between a thiol and an iodoacetamide, such as this compound, is a thermodynamically favorable process, resulting in the formation of a stable thioether bond. The formation of this covalent bond is an exothermic reaction, releasing energy and leading to a thermodynamically stable product.

Side Reactions and Degradation Pathways of this compound and Its Conjugates

Hydrolysis of the Iodoacetamide Moiety

One of the primary side reactions affecting this compound is the hydrolysis of the iodoacetamide functional group. atto-tec.com In aqueous solutions, particularly at neutral to alkaline pH, the iodoacetamide can react with water or hydroxide (B78521) ions, leading to the formation of a non-reactive hydroxyacetamide derivative.

This hydrolysis reaction competes with the desired thiol alkylation and can reduce the efficiency of the conjugation process. atto-tec.com The rate of hydrolysis is dependent on pH and temperature. To mitigate this, it is often recommended to prepare solutions of iodoacetamide reagents fresh before use and to perform conjugation reactions promptly. atto-tec.com

The stability of the PEG linker itself can also be a consideration, as polyethylene (B3416737) glycol chains can undergo oxidative degradation over time, although this is generally a slower process than the hydrolysis of the reactive iodoacetamide group. nih.govacs.org

Disproportionation and Other Undesired Reactions

The primary thiol-alkylation reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction. However, the iodoacetamide group is a promiscuous alkylating agent and can react with other nucleophilic amino acid residues besides cysteine, leading to a range of undesired products. researchgate.net

Hydrolysis of the Reagent: Iodoacetamide reagents are susceptible to hydrolysis, which can compete with the desired alkylation reaction. thermofisher.com It is therefore recommended to prepare solutions of this compound immediately before use to minimize the impact of this side reaction. thermofisher.com

Overalkylation and Non-Specific Amino Acid Modification: When this compound is used in excess or when reaction times are prolonged, it can react with other amino acid residues, a phenomenon known as overalkylation. nih.govacs.org The nucleophilic functional groups on these amino acids can attack the electrophilic carbon of the iodoacetamide moiety.

The primary sites for these non-specific modifications include:

Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 5. researchgate.netnih.govubpbio.com

Lysine: The ε-amino group of lysine is a potential target for alkylation, especially at pH values above 7. nih.govcreative-proteomics.com

Methionine: The thioether side chain of methionine is susceptible to alkylation, a reaction that is notably independent of pH. nih.govubpbio.com

Aspartate and Glutamate: The carboxylate side chains of aspartic acid and glutamic acid can also be alkylated by excess iodoacetamide. thermofisher.comnih.gov

N-terminal Amino Groups: The α-amino group at the N-terminus of a peptide or protein is another site for potential N-alkylation. nih.govnih.gov

Tyrosine: While less common, modification of tyrosyl groups has been observed. nih.gov

Studies have shown that N-alkylation can be a common side reaction, and even O-alkylation has been detected under certain conditions. nih.gov The propensity for these side reactions appears to follow a general trend, with cysteine being the most reactive, followed by histidine, aspartic acid, and lysine. rsc.org

Reaction Conditions Influencing Side Reactions: The extent of these undesired reactions is highly dependent on the reaction conditions. Factors such as pH, reagent concentration, and reaction time play a crucial role. For instance, at a slightly alkaline pH and with limiting quantities of the iodoacetamide reagent, the modification of cysteine is the predominant reaction. thermofisher.comubpbio.com However, excess reagent or non-buffered solutions can significantly increase the likelihood of modifying other residues like lysine, methionine, and histidine. thermofisher.com

A study on the modification of bromoperoxidase with iodoacetamide demonstrated the time-dependent modification of both lysine and histidine residues. The number of modified residues increased with longer incubation times, as detailed in the table below.

| Incubation Time (hours) | Modified Lysine Residues per Molecule | Modified Histidine Residues per Molecule |

|---|---|---|

| 4 | 8.59 | 1.19 |

| 6 | 9.59 | 2.20 |

| 8 | 9.92 | 5.71 |

| 12 | 10.64 | 6.23 |

| 18 | 15.16 | 9.35 |

| 24 | 24.43 | 11.26 |

Disproportionation: While the term disproportionation is more commonly associated with redox reactions of sulfur species, such as the disproportionation of thiyl radicals into a thioaldehyde and a thiol under certain conditions like exposure to light, it is not a primary side reaction pathway for the iodoacetamide reagent itself under typical bioconjugation conditions. researchgate.net The main concern with this compound remains its potential for hydrolysis and off-target alkylation of various amino acid residues.

To mitigate these undesired reactions, it is crucial to carefully control the stoichiometry of the reagents, maintain the pH of the reaction buffer, and limit the reaction time. thermofisher.comnih.gov Removing excess iodoacetamide reagent after the reaction, for example through dialysis or chromatography, can also prevent further non-specific modifications. nih.govacs.org

Applications of Iodoacetamido Peg6 Acid in Targeted Bioconjugation

Protein Conjugation Strategies Utilizing Iodoacetamido-PEG6-acid

The conjugation of polyethylene (B3416737) glycol (PEG) chains to proteins, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of protein drugs. It can enhance their stability, reduce immunogenicity, and increase their circulation half-life. europeanpharmaceuticalreview.comnih.gov this compound serves as a key reagent in this process, enabling both site-specific and random conjugation to protein surfaces.

Site-specific conjugation is a "second generation" PEGylation strategy that produces well-defined, homogeneous bioconjugates with improved therapeutic profiles over randomly modified proteins. europeanpharmaceuticalreview.com This approach often involves genetic engineering to introduce a cysteine residue at a specific, desired location on the protein surface. europeanpharmaceuticalreview.comrsc.org The unique reactivity of the iodoacetamide (B48618) group of this compound is then exploited to target this engineered cysteine.

The process involves the selective reaction of the iodoacetamide with the thiol group of the introduced cysteine, forming a stable thioether linkage. europeanpharmaceuticalreview.com This strategy has been successfully applied in the development of antibody-drug conjugates (ADCs), where precise attachment of a cytotoxic payload is critical. rsc.org By engineering a cysteine at a specific site on an antibody, this compound can be used to link the antibody to a drug molecule, ensuring a defined drug-to-antibody ratio (DAR) and preserving the antigen-binding function of the antibody. rsc.orgnih.gov The reaction is typically carried out under mild pH conditions to ensure selectivity for the highly nucleophilic cysteine thiol over other potentially reactive amino acid side chains. nih.gov

Table 1: Comparison of Cysteine-Targeting Reagents for Protein Conjugation

| Reagent Type | Bond Formed | Key Characteristics |

|---|---|---|

| Iodoacetamide | Thioether | Forms a highly stable covalent bond; reaction is typically rapid and specific to thiols. axispharm.comrsc.org |

| Maleimide (B117702) | Thioether (via Michael addition) | Highly reactive with thiols, but the resulting bond can be subject to retro-Michael reactions, leading to deconjugation. europeanpharmaceuticalreview.comfrontiersin.org |

| Vinylsulfone | Thioether | Reacts with thiols to form a stable bond, generally less reactive than maleimides. europeanpharmaceuticalreview.comnih.gov |

| Orthopyridyl Disulfide | Disulfide | Forms a reversible disulfide bond, which can be cleaved by reducing agents. europeanpharmaceuticalreview.com |

This table provides a general comparison of common thiol-reactive chemistries used in bioconjugation.

In cases where protein engineering is not feasible or desired, this compound can be used for random conjugation to native proteins that possess accessible cysteine residues or can have their disulfide bonds reduced to generate free thiols. frontiersin.org Many proteins, such as human hemoglobin, contain native cysteine residues. frontiersin.org The interchain disulfide bonds in antibodies are also a common target for this type of conjugation. diva-portal.org

This method typically results in a heterogeneous mixture of products, with the PEG linker attached at various cysteine locations and with a range of drug-to-antibody ratios (DARs). frontiersin.orgdiva-portal.org For example, the reduction of an antibody's interchain disulfides can yield up to eight reactive cysteine residues for conjugation. diva-portal.org While this approach is less precise than site-specific methods, it is a more straightforward strategy that avoids the complexities of protein engineering. bath.ac.uk The resulting heterogeneity, however, can lead to challenges in characterization and potential variability in the pharmacological profile of the conjugate. bath.ac.uk

The attachment of PEG chains, including the PEG6 moiety from this compound, can have significant effects on the biophysical properties of a protein. A primary benefit of PEGylation is the increase in the protein's hydrodynamic volume, which reduces its renal clearance and shields it from proteolytic enzymes and immune recognition, thereby extending its half-life in circulation. nih.govharvard.edu

However, the impact on protein conformation and function is a critical consideration. PEGylation can sometimes lead to a loss of bioactivity, particularly if the linker is attached near the protein's active site or binding interface, as the PEG chain can cause steric hindrance. nih.gov Conversely, research has shown that PEGylation can, in some cases, enhance the conformational stability of a protein. nih.govharvard.edu By stabilizing the folded state, PEGylation can make proteins less susceptible to aggregation and degradation. harvard.edu The specific location of the PEGylation site is crucial; strategic placement can maximize the pharmacokinetic benefits while minimizing any negative impact on the protein's function. nih.gov

Peptide Functionalization with this compound

The principles of thiol-reactive conjugation with this compound extend to the modification of peptides, which are smaller chains of amino acids. This allows for the creation of sophisticated peptide-based structures with tailored properties.

This compound is a valuable tool in the synthesis of peptidomimetics and cyclic peptides. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. scispace.com Cyclization is a common strategy to enhance the conformational rigidity and biological activity of peptides. nih.gov

For peptides that contain multiple cysteine residues, this compound can be used in multi-labeling strategies. This allows for the attachment of several molecules to a single peptide scaffold. For instance, a peptide could be designed with multiple thiol groups to conjugate multiple copies of a specific cargo, or to attach different functional units.

Furthermore, the orthogonality of the iodoacetamide-thiol reaction allows for its use in combination with other conjugation chemistries. reading.ac.uk A peptide could be functionalized with this compound at a cysteine residue, while another part of the peptide is modified using a different reactive pair, such as an azide (B81097) group for click chemistry. broadpharm.combroadpharm.com This enables the construction of complex, multi-functional peptide conjugates where, for example, one label could be a targeting moiety and another could be a therapeutic agent or an imaging probe. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Iodoacetamide |

| Maleimide |

| Vinylsulfone |

| Orthopyridyl Disulfide |

| Cysteine |

| Lysine (B10760008) |

Nucleic Acid Modification via Thiol-Functionalized Oligonucleotides

The site-specific modification of nucleic acids is crucial for developing diagnostic probes, therapeutic agents, and tools for nanotechnology. This compound serves as a key reagent for conjugating various functional molecules to oligonucleotides that have been engineered to contain a reactive thiol group.

The introduction of a thiol (-SH) group into a DNA or RNA oligonucleotide is a prerequisite for conjugation with iodoacetamide-based linkers. This is typically achieved during automated solid-phase synthesis using specialized phosphoramidite (B1245037) reagents known as thiol-modifiers. These reagents allow for the placement of a protected thiol group at either the 5' or 3' terminus, or at a specific internal position within the nucleic acid sequence. biosyn.commdpi.com

A common strategy involves using a thiol-modifier with a disulfide bond, such as Thiol-Modifier C6 S-S. glenresearch.com During the synthesis, this modifier is incorporated into the oligonucleotide. After synthesis and deprotection of the oligonucleotide, the disulfide bond is cleaved using a reducing agent like dithiothreitol (B142953) (DTT) to expose the free, reactive thiol group. glenresearch.com Alternative methods utilize modifiers with protecting groups like trityl, which can be removed under specific conditions to yield the thiolated oligonucleotide. For RNA, phosphoramidites with a thiol group tethered to the 2'-position of the ribose sugar have also been developed, enabling site-specific modification. acs.org

Table 1: Common Methods for Preparing Thiol-Functionalized Oligonucleotides

| Method | Description | Common Reagents | Position of Thiol |

|---|---|---|---|

| Solid-Phase Synthesis with Thiol-Modifier | Incorporation of a special phosphoramidite building block during automated DNA/RNA synthesis. | Thiol-Modifier C6 S-S CE Phosphoramidite, 5'-Thiol-Modifier C6-CE Phosphoramidite | 5'-terminus, 3'-terminus, or internal |

| Post-Synthetic Modification | Enzymatic or chemical modification of an already synthesized oligonucleotide to introduce a thiol group. | Less common for iodoacetamide chemistry but possible. | Varies |

| 2'-Position Modification (RNA) | Use of nucleoside phosphoramidites with a thiol group attached to the 2'-oxygen of the ribose. | 2'-(2-mercaptoethoxy)-2'-deoxy nucleoside phosphoramidites | Internal (specific ribose) |

Once a thiol-functionalized oligonucleotide is prepared and purified, it serves as a scaffold for conjugation. The iodoacetamide group of this compound reacts specifically with the free thiol on the oligonucleotide via a nucleophilic substitution (SN2) reaction. researchgate.net This reaction proceeds efficiently under mild pH conditions (typically pH 7.5-8.5) to form a highly stable, covalent thioether linkage. atto-tec.comsigmaaldrich.com

The resulting conjugate attaches the PEG6-acid linker to the nucleic acid at a precise location. The hydrophilic PEG spacer improves the solubility of the often-hydrophobic oligonucleotide conjugates and provides spatial separation between the nucleic acid and any subsequently attached molecule, which can be crucial for maintaining biological activity. conicet.gov.arcreativepegworks.com The terminal carboxylic acid of the linker is then available for conjugation to other molecules of interest, such as fluorescent dyes, biotin (B1667282), peptides, or proteins, using standard carbodiimide (B86325) chemistry (e.g., with EDC). axispharm.com This two-step process allows for the creation of a wide array of nucleic acid probes for applications like fluorescence in situ hybridization (FISH), as well as therapeutic oligonucleotide conjugates with improved delivery or functional properties. mdpi.comnih.gov

Carbohydrate and Glycoprotein Functionalization

Glycans and glycoproteins are involved in a multitude of biological processes, and their specific modification is key to understanding their function and developing glycoconjugate-based diagnostics and therapeutics. mdpi.com

Natural glycans and glycoproteins typically lack free thiol groups, necessitating their chemical or biological introduction for subsequent conjugation. Two primary strategies are employed for this purpose:

Metabolic Oligosaccharide Engineering (MOE): This powerful technique involves introducing non-natural monosaccharide analogs into cellular biosynthetic pathways. nih.gov Cells are cultured with a precursor sugar that has been chemically modified to contain a "masked" thiol group. johnshopkins.edu This analog is processed by the cell's own enzymatic machinery and incorporated into cell-surface glycans in place of the natural sugar. nih.govjohnshopkins.edu For example, an N-acetylmannosamine (ManNAc) analog can be used to install thiol-modified sialic acids onto the cell surface, providing a chemical handle for targeted reactions. johnshopkins.edunih.gov

Chemical Modification of Free Glycans: For isolated glycans, thiol groups can be introduced chemically. A common method is reductive amination, where the reducing end of the glycan is reacted with an amine-containing molecule that also possesses a protected thiol. mdpi.com This reaction forms a stable bond, effectively tagging the glycan with a thiol group that can be deprotected for subsequent conjugation. mdpi.com

Table 2: Strategies for Introducing Thiol Groups into Glycans

| Strategy | Approach | Target | Key Features |

|---|---|---|---|

| Metabolic Oligosaccharide Engineering (MOE) | Cellular uptake and incorporation of a modified sugar analog. | Cell-surface glycoproteins in living cells or organisms. | Allows for labeling of complex glycans in their native environment. nih.gov |

| Chemical Derivatization | Reaction of isolated glycans with a bifunctional reagent containing an amine and a protected thiol. | Purified free glycans. | Provides a direct chemical route to thiol-functionalized glycans. mdpi.com |

With a thiol group successfully engineered onto a glycan or glycoprotein, conjugation with this compound can proceed. The iodoacetamide group reacts with the engineered thiol to form a stable thioether bond, analogous to the reaction with thiolated oligonucleotides. thermofisher.com This step covalently attaches the PEG6-acid linker to the carbohydrate structure.

This strategy is valuable for creating well-defined glycoconjugates. For instance, a therapeutic protein can be functionalized with this compound via its carboxylic acid end, and this entire construct can then be ligated to a thiol-bearing glycan. The PEG linker in this context serves to enhance the solubility and stability of the final glycoconjugate and to provide a flexible spacer between the two biomolecules. conicet.gov.ar

Small Molecule Functionalization and Probe Development

This compound is a valuable tool for the functionalization of thiol-containing small molecules and the development of chemical probes. sigmaaldrich.com The iodoacetamide group provides a reliable anchor point for attaching the PEG linker to a small molecule that possesses a sulfhydryl group. sigmaaldrich.com

This functionalization is the first step in creating more complex molecular tools. For example, a small molecule drug or inhibitor containing a thiol can be reacted with this compound. The terminal carboxylic acid of the resulting conjugate can then be coupled to a reporter tag (like biotin or a fluorophore) or to a larger molecule designed to alter the pharmacokinetics of the small molecule. axispharm.com This approach is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a component of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand. medchemexpress.com

Furthermore, iodoacetamide-based probes are used in competitive profiling experiments to identify and characterize the binding targets of covalent small molecules. biorxiv.org In such assays, a protein of interest is incubated with a potential small molecule inhibitor before being treated with a reporter-tagged iodoacetamide probe. A reduction in probe labeling indicates that the small molecule has covalently bound to a cysteine residue, providing a method to screen for and validate drug candidates. biorxiv.org

Conjugation to Thiol-Containing Ligands and Substrates

The primary application of the iodoacetamide moiety is its specific reaction with thiol (sulfhydryl) groups, which are present in the amino acid cysteine. thermofisher.comresearchgate.net This reaction proceeds via an alkylation mechanism, specifically a nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur of a deprotonated thiol (thiolate) attacks the carbon atom adjacent to the iodine, displacing the iodide leaving group. nih.govsci-hub.st The result is the formation of a highly stable and irreversible thioether bond. axispharm.comthermofisher.com

This conjugation strategy is frequently employed for the site-specific modification of proteins and peptides at cysteine residues. axispharm.com Because cysteine is a relatively low-abundance amino acid, targeting its side chain allows for a greater degree of precision compared to targeting more common residues like lysine. researchgate.net The reaction is most efficient at a slightly alkaline pH of approximately 8.0, which facilitates the deprotonation of the thiol group to the more reactive thiolate anion. nih.govsci-hub.st By reacting with free cysteine residues, this compound can also be used to stabilize proteins by preventing the formation of unwanted disulfide bonds. broadpharm.comaxispharm.com The high reactivity of the iodo- group compared to other haloacetamides (reactivity order: I > Br > Cl) ensures efficient conjugation. nih.govaxispharm.com

Synthesis of Molecular Probes for Chemical Biology Studies

The bifunctional nature of this compound makes it an ideal linker for constructing complex molecular probes. axispharm.com The typical strategy involves a two-step process. First, the iodoacetamide group is used to anchor the linker to a thiol-containing biomolecule, such as a protein of interest. axispharm.com Following this initial conjugation, the terminal carboxylic acid on the other end of the PEG spacer becomes available for a second reaction. axispharm.com

This carboxylic acid can be activated using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). axispharm.combroadpharm.com Once activated, it can readily react with primary amine groups on a second molecule of interest, such as a fluorescent dye, a biotin tag for affinity purification, or another bioactive ligand. axispharm.comaxispharm.com This allows for the precise labeling of proteins to study their function, localization, and interactions within complex biological systems. axispharm.com

A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome system. medchemexpress.com this compound can serve as the central linker connecting the protein-targeting ligand to the E3 ligase-binding moiety. medchemexpress.commedchemexpress.com

Comparative Analysis of this compound with Other Thiol-Reactive Crosslinkers

The selection of a thiol-reactive crosslinker depends critically on the specific application, desired stability of the final conjugate, and the biochemical environment. Iodoacetamide chemistry offers a distinct profile when compared to other common thiol-reactive chemistries like those based on maleimides and pyridyl disulfides.

Maleimide-Based Conjugation vs. This compound Chemistry

Maleimides and iodoacetamides are two of the most widely used classes of reagents for thiol-selective modification. nih.gov While both target cysteine residues effectively, they do so via different mechanisms, resulting in conjugates with different stability profiles. thermofisher.com

Maleimides react with thiols via a Michael addition reaction across the double bond of the maleimide ring, forming a thiosuccinimide adduct. thermofisher.comrsc.org This reaction is highly efficient and specific for thiols at a near-neutral pH of 6.5-7.5. thermofisher.com In contrast, iodoacetamides react via an alkylation reaction to form a thioether bond. thermofisher.com

A critical difference lies in the stability of the resulting linkage. The thiosuccinimide bond formed from a maleimide reaction is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. nih.govrsc.org This can lead to the transfer of the maleimide-linked molecule to another thiol-containing species (thiol exchange), resulting in deconjugation from the original target. rsc.orgnih.gov The thioether bond formed by this compound, however, is exceptionally stable and not subject to this reversal, providing a permanent linkage. thermofisher.com While iodoacetamides can exhibit some off-target reactivity towards other nucleophilic amino acid residues like histidine and lysine at high pH, they offer superior linkage stability for applications requiring long-term or in vivo analysis. nih.govsci-hub.st

| Feature | This compound Chemistry | Maleimide-Based Chemistry |

|---|---|---|

| Reaction Mechanism | Alkylation (SN2 Nucleophilic Substitution) thermofisher.com | Michael Addition thermofisher.com |

| Target Group | Thiol (Cysteine) thermofisher.com | Thiol (Cysteine) thermofisher.com |

| Linkage Formed | Thioether Bond axispharm.com | Thiosuccinimide Adduct rsc.org |

| Linkage Stability | High; stable and considered permanent. thermofisher.com | Susceptible to retro-Michael reaction and thiol exchange. nih.govnih.gov |

| Reversibility | Irreversible | Reversible, leading to potential deconjugation. rsc.org |

| Optimal pH | ~7.5 - 8.5 nih.gov | 6.5 - 7.5 thermofisher.com |

| Key Advantage | Forms a highly stable, permanent bond. | High specificity and rapid reaction at neutral pH. |

| Key Limitation | Light-sensitive reagent; potential for off-target reactions at high pH. sci-hub.stthermofisher.com | Linkage instability can lead to conjugate loss. nih.govrsc.org |

Pyridyl Disulfide Reagents and Their Distinct Reactivity Profiles

Pyridyl disulfide reagents offer a fundamentally different approach to thiol conjugation compared to the alkylation chemistry of iodoacetamides. The reaction of a pyridyl disulfide with a free thiol is a disulfide exchange, which results in the formation of a new, mixed disulfide bond. thermofisher.com

The most significant distinction between these two chemistries is the cleavability of the resulting linkage. The thioether bond from this compound is non-reducible and permanent. thermofisher.com In contrast, the disulfide bond formed by pyridyl disulfide reagents can be readily cleaved using common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). thermofisher.com This makes pyridyl disulfide chemistry ideal for applications requiring the release of a conjugated molecule under specific reducing conditions, such as inside a cell.

Another practical difference is in reaction monitoring. The pyridyl disulfide reaction releases a byproduct, pyridine-2-thione, which absorbs light strongly at a wavelength of 343 nm. thermofisher.com This allows for the real-time spectrophotometric monitoring of the reaction progress. thermofisher.com The iodoacetamide reaction does not release a chromophoric byproduct, making reaction progress more difficult to track directly. thermofisher.com

| Feature | This compound Chemistry | Pyridyl Disulfide Chemistry |

|---|---|---|

| Reaction Mechanism | Alkylation thermofisher.com | Disulfide Exchange thermofisher.com |

| Linkage Formed | Thioether Bond axispharm.com | Disulfide Bond thermofisher.com |

| Linkage Cleavability | Non-cleavable by reducing agents. | Cleavable by reducing agents (e.g., DTT, TCEP). thermofisher.com |

| Reaction Monitoring | No direct spectrophotometric monitoring. | Release of pyridine-2-thione can be monitored at 343 nm. thermofisher.com |

| Optimal pH | ~7.5 - 8.5 nih.gov | Broad range, optimum at pH 4-5, but effective at neutral pH. thermofisher.com |

| Key Application Driver | Permanent, stable labeling. thermofisher.com | Reversible conjugation and drug release applications. thermofisher.com |

Iodoacetamido Peg6 Acid in Advanced Material Science and Nanotechnology

Surface Functionalization of Biomaterials with Iodoacetamido-PEG6-acid

The ability to modify the surfaces of biomaterials is crucial for controlling their interactions with biological systems. This compound provides a versatile platform for such modifications, enabling the creation of biointerfaces with tailored properties.

A common strategy for immobilizing molecules onto a surface involves the initial creation of a thiol-reactive surface. This can be achieved through various methods, one of which is the use of self-assembled monolayers (SAMs). For instance, gold surfaces can be readily coated with alkanethiols that possess a terminal functional group. To prepare a substrate for reaction with a thiol-reactive compound like this compound, one could first functionalize the surface with molecules presenting free thiol groups.

Alternatively, a more direct approach involves first modifying a surface with a molecule containing a primary amine, and then using the carboxylic acid end of this compound to attach it to the surface. This leaves the iodoacetamide (B48618) group available for subsequent reaction with thiol-containing biomolecules. This process effectively creates a thiol-reactive surface ready for bioconjugation.

The functional groups of this compound allow for the precise engineering of biointerfaces to control cellular behavior and immobilize proteins. For example, a biomaterial surface can be functionalized with this linker to present specific peptides that promote cell adhesion. The carboxylic acid end can be used to attach the linker to an amine-functionalized surface, and the iodoacetamide end can then react with a cysteine-containing cell-adhesive peptide, such as one containing the RGD (arginine-glycine-aspartic acid) sequence.

Similarly, proteins can be immobilized on surfaces for applications in biosensors, diagnostics, and tissue engineering. The site-specific reaction of the iodoacetamide group with cysteine residues on a protein allows for controlled orientation of the immobilized protein, which can be critical for its biological activity. axispharm.com This is particularly advantageous over random immobilization methods that can lead to denaturation or masking of the protein's active site.

Table 1: Research Findings on Surface Functionalization

| Application | Key Finding | Significance | Citation |

|---|---|---|---|

| Protein Immobilization | Iodoacetamide groups react specifically with cysteine residues. | Allows for site-specific and oriented attachment of proteins, preserving their function. | axispharm.com |

| Cell Adhesion | Can be used to conjugate cell-adhesive peptides (e.g., RGD) to surfaces. | Creates biointerfaces that can actively promote and control cell attachment. | |

| Thiol-Reactive Surfaces | The iodoacetamide group provides a handle for reacting with thiol-containing molecules. | Enables the construction of functional surfaces for a variety of bioconjugation applications. | axispharm.comaxispharm.com |

Integration of this compound in Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent mimics of the natural extracellular matrix (ECM). biocompare.commdpi.com this compound plays a significant role in the design and fabrication of advanced hydrogel systems.

The reaction between an iodoacetamide and a thiol is a well-established method for forming stable covalent bonds. This chemistry can be harnessed to crosslink polymer chains and form hydrogels. For instance, a polymer backbone functionalized with multiple thiol groups can be crosslinked by a homobifunctional iodoacetamide linker. Conversely, a polymer functionalized with iodoacetamide groups can be crosslinked with a thiol-containing molecule.

The reactivity of the iodoacetamide group is a key factor in the gelation kinetics. Studies have shown that the order of reactivity for various thiol-reactive functional groups is maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide > acrylate (B77674) > bromoacetamide, with reaction rates increasing with higher pH. nih.gov This allows for a degree of control over the gelation time, which can range from minutes to hours. nih.gov

The biocompatibility of the PEG component of this compound makes it an attractive building block for hydrogels intended for cell culture. axispharm.comsigmaaldrich.cn These hydrogels can be designed to be responsive to specific stimuli. For example, a hydrogel could be engineered to degrade in the presence of certain enzymes by incorporating enzyme-cleavable peptide sequences into the crosslinks.

Furthermore, the ability to conjugate bioactive molecules to the hydrogel matrix using iodoacetamide chemistry allows for the creation of 3D cell culture environments that can mimic the complexity of native tissues. biocompare.comresearchgate.net For instance, growth factors or other signaling molecules can be tethered within the hydrogel to influence cell behavior, such as proliferation and differentiation. researchgate.net Research has shown that hydrogels prepared from thiol-modified gelatin and thiol-modified hyaluronic acid are biocompatible and support the attachment and proliferation of fibroblasts and hepatocytes. nih.gov

Table 2: Research Findings on Hydrogel Systems

| Application | Key Finding | Significance | Citation |

|---|---|---|---|

| Hydrogel Crosslinking | Thiol-iodoacetamide reaction provides a robust method for network formation. | Enables the creation of stable, covalently crosslinked hydrogels with tunable properties. | nih.gov |

| Gelation Kinetics | Iodoacetamide reactivity allows for a range of gelation times. | Provides control over the hydrogel formation process, which is important for in situ applications. | nih.gov |

| 3D Cell Culture | Biocompatible hydrogels can be functionalized with bioactive molecules. | Creates advanced 3D environments that can direct cell fate and function. | nih.govresearchgate.net |

Nanoparticle Surface Modification Using this compound

The surface properties of nanoparticles are critical for their performance in biomedical applications. This compound is a valuable tool for modifying nanoparticle surfaces to enhance their stability, biocompatibility, and targeting capabilities.

The PEG chain provides a hydrophilic shell that can prevent nanoparticle aggregation and reduce non-specific protein adsorption, a phenomenon known as "PEGylation." This stealth-like property can prolong the circulation time of nanoparticles in the body. The terminal functional groups of this compound allow for the attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface.

For example, a nanoparticle with a primary amine-coated surface can be reacted with the carboxylic acid end of this compound. The resulting nanoparticle will have a surface decorated with iodoacetamide groups, which can then be used to conjugate thiol-containing targeting molecules. This strategy enables the creation of multifunctional nanoparticles that can specifically bind to and interact with target cells or tissues. The iodoacetamide reaction with cysteine residues is particularly effective in preventing unwanted disulfide bond formation, thereby stabilizing the conjugated proteins. axispharm.com

Table 3: Research Findings on Nanoparticle Modification

| Application | Key Finding | Significance | Citation |

|---|---|---|---|

| PEGylation | The PEG linker provides a hydrophilic and biocompatible coating. | Improves nanoparticle stability, reduces protein adsorption, and prolongs circulation time. | axispharm.com |

| Targeted Drug Delivery | The iodoacetamide group allows for the conjugation of targeting ligands. | Enables the development of nanoparticles that can specifically target diseased cells or tissues. | axispharm.com |

| Protein Stabilization | Cysteine conjugation prevents disulfide bond formation. | Enhances the stability of proteins attached to the nanoparticle surface. | axispharm.com |

Conjugation to Liposomes and Polymeric Nanoparticles

The surface modification of nanoparticles is crucial for their application in biological systems. This compound serves as a key reagent for this purpose, enabling the creation of functionalized liposomes and polymeric nanoparticles with enhanced stability and targeting capabilities. Poly(ethylene glycol) (PEG) chains are widely used to coat nanoparticles, creating a hydrophilic layer that reduces opsonization by plasma proteins and subsequent uptake by the reticuloendothelial system, a phenomenon known as the "stealth effect". nih.govnih.gov

In the case of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), the carboxylic acid end of this compound can be covalently attached to amine groups present on the nanoparticle surface. nih.gov This process creates a PEGylated surface ending in a reactive iodoacetamide group. This terminal group is then available for the site-specific conjugation of thiol-containing targeting ligands, such as peptides or antibody fragments containing cysteine residues. researchgate.net This strategy allows for the active targeting of nanoparticles to specific cells or tissues. Similarly, for liposomes, the linker can be conjugated to amine-functionalized lipids incorporated within the lipid bilayer. google.com

Research into polymeric nanoparticles composed of N-isopropylacrylamide, methylmethacrylate, and acrylic acid has demonstrated their capacity to encapsulate poorly water-soluble drugs. nih.gov The functionalization of such platforms with linkers like this compound can further enhance their therapeutic potential by adding targeting capabilities.

Functionalization of Metallic Nanoparticles (e.g., gold, silver)

Gold (AuNPs) and silver (AgNPs) nanoparticles are extensively used in diagnostics and therapeutics due to their unique optical and physical properties. mdpi.comnih.gov Functionalization is essential to ensure their stability in biological media and to impart specific functionalities. semanticscholar.org The strong affinity between sulfur and gold provides a robust method for coating AuNPs using thiol-containing molecules. semanticscholar.orgresearchgate.net

A common strategy involves a "grafting to" approach. researchgate.net First, the nanoparticle surface is stabilized with a self-assembled monolayer of a thiol-containing molecule, often a thiol-PEG derivative, to enhance colloidal stability. semanticscholar.org If this initial layer presents a reactive group, such as an amine, the carboxylic acid of this compound can then be coupled to it. More directly, a thiol-containing biomolecule (e.g., a peptide) can first be reacted with the iodoacetamide group of the linker in solution. This entire conjugate is then attached to the gold or silver nanoparticle surface via the biomolecule's thiol group.

This surface chemistry allows for the creation of multifunctional nanosystems. For instance, PEGylated AuNPs have been developed for the intracellular delivery of anticancer drugs, with the PEG layer providing biocompatibility. nih.gov Likewise, functionalized AgNPs have been used to develop colorimetric biosensors for detecting bacteria and other analytes. nih.gov The use of a heterobifunctional linker like this compound provides a precise method for attaching biorecognition elements to these metallic nanoparticle platforms.

| Nanoparticle Type | Primary Anchoring Chemistry | Role of this compound | Example Application | Reference |

|---|---|---|---|---|

| Gold (AuNP) | Thiol-gold bond formation | Provides a reactive iodoacetamide group for covalent attachment of thiol-containing biomolecules (e.g., cysteine-peptides) and a PEG spacer for solubility. | Targeted drug delivery, biosensing | mdpi.comnih.govsemanticscholar.org |

| Silver (AgNP) | Thiol-silver bond formation | Acts as a crosslinker to attach biorecognition elements to the nanoparticle surface, enhancing specificity in detection assays. | Antibacterial surfaces, colorimetric biosensors | nih.govmdpi.commpg.de |

Surface Engineering of Quantum Dots for Bioimaging Applications

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high quantum yields, broad absorption spectra, and narrow, size-tunable emission peaks, making them ideal for multiplexed bioimaging. fsu.edu However, high-quality QDs are typically synthesized in organic solvents and are capped with hydrophobic ligands, rendering them unsuitable for biological applications. fsu.edu

A critical step is therefore to render the QDs water-soluble and biocompatible through surface ligand exchange. This is often achieved using bifunctional ligands that have a moiety to anchor to the QD surface (like dihydrolipoic acid, which contains thiols) and a hydrophilic tail. howarthgroup.org this compound can be incorporated into these surface engineering strategies. For example, a ligand containing a terminal amine can be used to coat the QD, and the carboxylic acid of this compound can then be coupled to this amine. This process results in a QD that is not only water-stable due to the PEG6 chain but also functionalized with a highly reactive iodoacetamide group. This group can then be used to covalently attach targeting biomolecules, such as antibodies or streptavidin, for specific cellular imaging applications. howarthgroup.org This dual-functionality allows for the creation of targeted QD probes that can, for example, track specific receptors on the surface of live cells. howarthgroup.org

Development of Biosensors and Microfluidic Devices

Immobilization of Biorecognition Elements on Sensor Surfaces

The performance of a biosensor is critically dependent on the successful immobilization of a biorecognition element (e.g., antibody, enzyme, DNA probe) onto the sensor surface. This compound provides a robust and controlled method for this process. The linker can act as a bridge between the sensor substrate and the biological molecule.

For instance, on a sensor surface functionalized with amine groups, the carboxylic acid of this compound can be activated (e.g., with EDC/NHS) and coupled to the surface, forming a stable amide bond. This procedure leaves the iodoacetamide group exposed and oriented away from the surface. A thiol-containing biorecognition element, such as a protein with an accessible cysteine residue or a thiol-modified oligonucleotide, can then be specifically and covalently attached. nih.gov This "sandwich" approach is used in electrochemical DNA biosensors, where capture probes are anchored to the sensor to detect target nucleic acid sequences from pathogens. nih.gov The PEG6 spacer helps to project the capture probe away from the surface, enhancing its accessibility to the target analyte and minimizing non-specific interactions.

| Step | Description | Chemistry Involved | Purpose |

|---|---|---|---|

| 1 | Linker Attachment | Amide bond formation between the linker's carboxylic acid and an amine-functionalized sensor surface. | To create a stable, oriented layer of reactive iodoacetamide groups. |

| 2 | Biorecognition Element Conjugation | Thioether bond formation between the surface iodoacetamide group and a thiol on the biorecognition molecule. | To covalently and specifically attach the sensing molecule for analyte capture. |

Fabrication of Microfluidic Chips with Controlled Surface Chemistry

Microfluidic devices, or "lab-on-a-chip" systems, enable the manipulation of minute fluid volumes for high-throughput analysis. nih.gov The surface chemistry of the microchannels is a critical parameter that influences the device's performance. Many materials used to fabricate microfluidic chips, such as polydimethylsiloxane (B3030410) (PDMS), are inherently hydrophobic, which can lead to the non-specific adsorption of proteins and cells, compromising assays. elveflow.com

Coating the inner surfaces of microchannels with this compound can simultaneously address several of these challenges. The PEG6 component renders the surface hydrophilic, which significantly reduces non-specific binding. Furthermore, the terminal iodoacetamide and/or carboxylic acid groups serve as specific anchor points for the covalent attachment of molecules. This allows for the creation of channels with controlled surface chemistry designed to capture specific cells, proteins, or other analytes from a complex mixture as it flows through the device.

Self-Assembly Phenomena Directed by this compound Conjugates

Beyond simple conjugation, bifunctional linkers can be used to direct the self-assembly of molecules into complex, higher-order structures. Recent research has introduced a new pharmacological modality using "Polymerization Inducing Chimeras" (PINCHs). biorxiv.org These are bifunctional molecules designed with two ligands that can bridge separate homomeric proteins, inducing their supramolecular assembly into large, insoluble polymers and thereby inactivating their function. biorxiv.org

The linker connecting the two ligands is a critical component of the PINCH molecule, and its length and flexibility can determine the efficiency of the induced polymerization. In a study targeting the BCL6 protein, researchers designed several PINCH molecules with varying linker lengths. biorxiv.org One of the tested molecules, EL152, utilized a PEG6 linker, demonstrating the utility of this specific chain length in mediating protein self-assembly. biorxiv.org While a shorter PEG2 linker proved most potent in that particular study, the investigation highlights how conjugates built with this compound can be used as tools to drive and study self-assembly phenomena, opening new avenues for therapeutic intervention and materials science. biorxiv.org

| Compound | Linker | Potency (EC50) | Reference |

|---|---|---|---|

| EL133 | PEG2 | 102 nM | biorxiv.org |

| EL152 | PEG6 | 904 nM | biorxiv.org |

Iodoacetamido Peg6 Acid in Bioanalytical and Biophysical Research Tools

Development of Fluorescent Probes Utilizing Iodoacetamido-PEG6-acid

The unique architecture of this compound makes it an ideal scaffold for constructing fluorescent probes designed for specific biological targets. These probes are instrumental in visualizing and tracking biomolecules in complex systems.

The synthesis of a fluorescent probe using this linker involves a two-step conceptual process. First, the carboxylic acid end of this compound is chemically joined to a fluorophore. This is typically achieved by reacting the carboxylic acid with an amine-functionalized fluorescent dye in the presence of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) to form a more stable intermediate. axispharm.com This reaction results in a stable amide linkage between the linker and the dye. axispharm.com A wide variety of fluorophores, including fluoresceins (FAM), rhodamines, and cyanine (B1664457) dyes, can be incorporated in this manner, provided they possess a reactive amine handle. axispharm.comcd-bioparticles.net The resulting conjugate is a thiol-reactive fluorescent probe, which is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological applications. mit.edu

Table 1: General Synthesis Strategy for Fluorophore-Iodoacetamido-PEG6-acid Conjugates

| Component 1 | Component 2 | Coupling Chemistry | Product |

|---|---|---|---|

| This compound (with terminal -COOH) | Amine-modified Fluorophore (e.g., FAM-amine) | Carbodiimide chemistry (e.g., EDC/NHS) | Fluorophore-PEG6-Iodoacetamide Conjugate |

| Fluorophore with Carboxylic Acid (e.g., Carboxyfluorescein) | Amine-PEG6-Iodoacetamide | Carbodiimide chemistry (e.g., EDC/NHS) | Fluorophore-PEG6-Iodoacetamide Conjugate |